MK-8245

OATP-mediated uptake liver-specific targeting hepatocyte selectivity

Procure MK-8245 (CAS 1030612-90-8), the definitive liver-targeted SCD1 inhibitor engineered for chronic metabolic disease research. Unlike systemic SCD1 inhibitors that cause confounding dermal and ocular toxicity, MK-8245's tetrazole acetic acid moiety ensures OATP-mediated hepatic uptake, achieving a >20:1 liver-to-skin exposure ratio. This enables long-term in vivo studies in type 2 diabetes, dyslipidemia, and NAFLD models impossible with generic alternatives. With picomolar potency (IC50 1 nM) and >100,000-fold selectivity over Δ5/Δ6 desaturases, data integrity is guaranteed. Available now from validated suppliers for translational and preclinical research.

Molecular Formula C17H16BrFN6O4
Molecular Weight 467.2 g/mol
CAS No. 1030612-90-8
Cat. No. B1663549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8245
CAS1030612-90-8
Synonyms(5-(3-(4-(2-bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid
MK 8245
MK-8245
MK8245
Molecular FormulaC17H16BrFN6O4
Molecular Weight467.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC(=C2)F)Br)C3=NOC(=C3)C4=NN(N=N4)CC(=O)O
InChIInChI=1S/C17H16BrFN6O4/c18-12-2-1-10(19)7-13(12)28-11-3-5-24(6-4-11)15-8-14(29-22-15)17-20-23-25(21-17)9-16(26)27/h1-2,7-8,11H,3-6,9H2,(H,26,27)
InChIKeyUJEAABFSXKCSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8245 (CAS 1030612-90-8) SCD1 Inhibitor: Product Specification and Baseline Properties


MK-8245 is a potent, liver-targeted inhibitor of stearoyl-CoA desaturase (SCD), specifically SCD1, belonging to the phenoxy piperidine isoxazole derivative class. It exhibits picomolar potency against human SCD1 (IC50 = 1 nM) and comparable activity against rat and mouse SCD1 (IC50 = 3 nM for both) [1]. The compound incorporates a tetrazole acetic acid moiety that confers recognition by hepatic organic anion transporting polypeptides (OATPs), enabling active, liver-specific uptake [2]. MK-8245 has been evaluated in Phase II clinical trials for type 2 diabetes mellitus and demonstrates preclinical antidiabetic and antidyslipidemic efficacy with a significantly improved therapeutic window relative to systemically distributed SCD1 inhibitors [3].

MK-8245 (CAS 1030612-90-8) Procurement Guidance: Why Generic SCD1 Inhibitor Substitution Is Scientifically Invalid


Substituting MK-8245 with alternative SCD1 inhibitors in research or preclinical development settings is scientifically unjustified due to fundamental differences in tissue distribution, selectivity, and therapeutic index. The SCD1 inhibitor class includes both systemically distributed compounds (such as early-generation triazole-based SCD1 inhibitors) and liver-targeted analogs [1]. Systemic SCD1 inhibitors distribute broadly to extrahepatic tissues including skin and Harderian gland, where SCD1 inhibition depletes essential lubricating lipids, causing adverse events that have historically limited the therapeutic utility of this class [2]. In contrast, MK-8245 was specifically engineered via OATP-mediated liver targeting to concentrate SCD1 inhibition in the metabolically relevant organ (liver) while minimizing exposure in tissues associated with mechanism-based toxicity [3]. Generic substitution with non-liver-targeted SCD1 inhibitors will yield different pharmacological profiles, confounding experimental interpretation and potentially introducing confounding adverse effects in vivo.

MK-8245 (CAS 1030612-90-8) Quantitative Differentiation Evidence Guide


Evidence #1: OATP-Dependent Liver Targeting Demonstrated by Differential Cellular Potency

MK-8245's liver-targeting mechanism is quantitatively demonstrated by comparing its SCD1 inhibitory potency in OATP-expressing rat hepatocytes versus OATP-deficient HepG2 cells [1]. The 15.7-fold potency differential establishes that MK-8245 requires active OATP-mediated uptake for full cellular activity, confirming its liver-targeted design. In contrast, systemically distributed SCD1 inhibitors do not exhibit this OATP-dependent differential .

OATP-mediated uptake liver-specific targeting hepatocyte selectivity

Evidence #2: Liver-to-Skin Exposure Ratio >30:1 Across Four Preclinical Species

Following oral administration, MK-8245 achieves liver-to-skin tissue concentration ratios exceeding 30:1 in mice, rats, dogs, and rhesus monkeys [1]. This contrasts sharply with systemically distributed SCD1 inhibitors, which exhibit liver-to-Harderian gland ratios of approximately 1.5 [2]. The differential exposure directly translates to reduced SCD1 inhibition in skin, the tissue most strongly associated with preclinical adverse events that have limited the development of this target class [3].

tissue distribution liver-to-skin ratio therapeutic window

Evidence #3: >100,000-Fold Selectivity Over Δ5 and Δ6 Desaturases

MK-8245 was evaluated for off-target activity against related fatty acid desaturase enzymes, including Δ5-desaturase (Δ5D) and Δ6-desaturase (Δ6D). In HepG2 cell-based multiplexed assays, MK-8245 exhibited IC50 values exceeding 100 μM (>100,000 nM) against both human and rat Δ5D and Δ6D [1]. This represents a >100,000-fold selectivity window over its SCD1 biochemical IC50 of 1 nM [2]. While direct comparative selectivity data for other SCD1 inhibitors in this exact assay format are limited, the magnitude of selectivity establishes that MK-8245 does not meaningfully engage these structurally related desaturases at concentrations sufficient for complete SCD1 inhibition.

desaturase selectivity off-target profiling SCD1 specificity

Evidence #4: In Vivo Glucose-Lowering ED50 = 7 mg/kg in eDIO Mouse Model

In the established diet-induced obese (eDIO) mouse model, oral administration of MK-8245 before a glucose challenge improved glucose clearance in a dose-dependent manner, with a calculated ED50 of 7 mg/kg [1]. This efficacy was achieved at doses below those that produce systemic SCD1 inhibition in extrahepatic tissues, consistent with the compound's liver-targeted design . In chronic eDIO studies, MK-8245 at 20 mg/kg twice daily prevented body weight gain and reduced liver triglyceride content [2].

glucose clearance eDIO mouse in vivo efficacy

Evidence #5: Clinical Development Stage (Phase II) in Type 2 Diabetes

MK-8245 is among the few SCD1 inhibitors to have advanced to Phase II clinical evaluation in human subjects with type 2 diabetes mellitus [1]. A Phase IIa multicenter, double-blind, placebo-controlled trial (MK8245-005, NCT00846391) assessed safety and efficacy of MK-8245 as monotherapy compared to placebo in patients with inadequate glycemic control [2]. Additionally, a pharmacokinetic/pharmacodynamic study (MK-8245-012, NCT00972322) evaluated MK-8245 at 50 mg twice daily for 28 days, with the primary hypothesis that MK-8245 produces greater reduction in 24-hour weighted mean glucose from baseline than placebo [3]. Most SCD1 inhibitors have been discontinued at preclinical stages due to skin/eye toxicity; MK-8245's advancement to Phase II provides indirect validation of its improved therapeutic window.

clinical trial Phase II human safety

Evidence #6: Liver-to-Harderian Gland Ratio 21:1 vs. 1.5:1 for Systemic Inhibitors

The Harderian gland in rodents serves as a sentinel tissue for assessing systemic distribution of SCD1 inhibitors, as SCD1 inhibition in this ocular gland is associated with adverse eye events [1]. Following administration of MK-8245 at 10 mg/kg in mice, the liver-to-Harderian gland tissue concentration ratio was 21:1, indicating highly selective liver accumulation [2]. In contrast, a systemically distributed SCD1 inhibitor (identified as Compound 28 in the discovery paper) exhibited a liver-to-Harderian gland ratio of only 1.5:1, demonstrating near-equivalent exposure in liver and Harderian gland [3].

Harderian gland liver targeting extrahepatic exposure

MK-8245 (CAS 1030612-90-8) Recommended Research and Industrial Application Scenarios


Scenario A: Preclinical Metabolic Disease Efficacy Studies Requiring Liver-Specific SCD1 Inhibition

MK-8245 is the optimal SCD1 inhibitor for chronic metabolic disease studies in rodents where extrahepatic SCD1 inhibition would confound interpretation or induce skin/eye adverse events. Based on the ED50 of 7 mg/kg for glucose clearance improvement in eDIO mice [1], researchers can dose MK-8245 at 10–20 mg/kg orally to achieve maximal liver SCD1 inhibition while maintaining liver-to-skin and liver-to-Harderian gland ratios exceeding 20:1 [2]. This enables long-term studies (weeks to months) in diet-induced obesity, type 2 diabetes, and dyslipidemia models that would be impossible with systemically distributed SCD1 inhibitors due to toxicity [3]. The compound has also demonstrated efficacy in NAFLD models, improving hepatic steatosis [4].

Scenario B: Validation of SCD1 as a Target in Non-Metabolic Indications Requiring Liver-Selective Inhibition

For researchers exploring SCD1 inhibition in non-classical indications such as hepatitis C virus replication [1] or flavivirus (e.g., dengue virus) replication [2], MK-8245 provides a liver-targeted tool compound that minimizes the confounding variable of systemic SCD1 inhibition. The compound's >100,000-fold selectivity over Δ5 and Δ6 desaturases [3] ensures that antiviral effects can be confidently attributed to SCD1 inhibition rather than off-target modulation of other fatty acid desaturases. The OATP-dependent cellular uptake demonstrated by the 15.7-fold potency differential between hepatocytes and HepG2 cells [4] further confirms that antiviral effects in hepatic cell models accurately reflect the compound's intended mechanism.

Scenario C: Translational Research Requiring a Human-Validated Reference SCD1 Inhibitor

For academic or industry laboratories conducting translational research on SCD1 biology or developing next-generation SCD1 inhibitors, MK-8245 serves as a critical reference compound with characterized human pharmacokinetics and tolerability from Phase I and Phase II clinical trials [1]. Unlike research-grade SCD1 inhibitors that lack human exposure data, MK-8245 has established human safety data enabling benchmarking of novel liver-targeted SCD1 inhibitors [2]. The compound's mechanism—OATP-mediated liver targeting via tetrazole acetic acid moiety—provides a validated template for structure-based design of liver-selective SCD1 inhibitors [3].

Scenario D: In Vitro Studies Requiring Discrimination Between OATP-Dependent and OATP-Independent SCD1 Inhibition

MK-8245 is uniquely suited for in vitro studies designed to dissect the role of hepatic OATP transporters in SCD1 inhibitor pharmacology. The 15.7-fold difference in IC50 between rat hepatocytes (68 nM) and OATP-deficient HepG2 cells (~1 μM) [1] provides a built-in experimental control for verifying OATP functionality in cellular models. Researchers can use this differential as a functional readout of OATP activity or as a means to distinguish liver-targeted from systemically distributed SCD1 inhibitors in screening cascades [2]. This property is absent in generic SCD1 inhibitors lacking the tetrazole acetic acid moiety, which would show similar potency across OATP-expressing and OATP-deficient cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-8245

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.